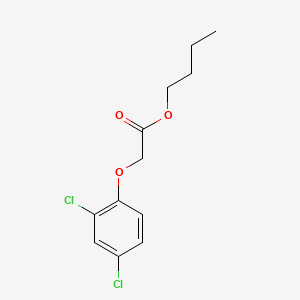![molecular formula C12H14N4O8 B1664091 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 186689-07-6](/img/structure/B1664091.png)
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
説明
Fluorescently-labeled deoxyglucose analog, used to directly monitor glucose uptake by living cells and tissues. Also used as a topical contrast reagent for the detection of neoplasia. Uptake can be monitored by real-time confocal, high-resolution or wide-field fluorescence microscopy and flow cytometry.
2-NBDG is a fluorescent derivative of glucose whose uptake is competitively inhibited by D-glucose, but not L-glucose or sucrose, in E. coli. It has been used to monitor glucose uptake by bacteria and live mammalian cells and in tumor biopsies. 2-NBDG displays excitation/emission maxima of 475/550 nm, respectively.
2-NBDG is a fluorescent derivative of glucose whose uptake is competitively inhibited by D-glucose, but not L-glucose or sucrose, in E. coli. It has been used to monitor glucose uptake by bacteria and live mammalian cells and in tumor biopsies.
科学的研究の応用
Glucose Uptake Measurement
2-NBDG is used as a fluorescent indicator for direct glucose uptake measurement . It is a fluorescent deoxyglucose analog that has been used to monitor glucose uptake in live cells .
Cell Viability Indicator
2-NBDG serves as an indicator of cell viability . The uptake of this compound can provide insights into the metabolic activity and health of cells.
Tumor Cell Study
2-NBDG is used to study tumor cells . The uptake of 2-NBDG by tumor cells can provide valuable information about the metabolic activity of these cells, which can be crucial for understanding tumor growth and development .
Electropermeabilization Marker
2-NBDG can be used as a marker for detecting cell electropermeabilization . This process uses short and intense electric pulses to increase cell membrane permeability, thereby increasing the uptake of molecules such as DNA, antibodies, and oligonucleotides into the cells .
In Vivo Imaging of Epileptic Activity
2-NBDG is used as a fluorescent deoxyglucose analog for in vivo imaging of epileptic activity . This can provide valuable insights into the metabolic changes that occur during epileptic seizures.
Glucose Homeostasis Monitoring
2-NBDG has been used to monitor glucose homeostasis, a fundamental aspect of life and its dysregulation is associated with important diseases, such as cancer and diabetes .
作用機序
2-NBDG, also known as (2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal or (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, is a fluorescent derivative of glucose. It is primarily used to monitor glucose uptake into living cells .
Target of Action
The primary target of 2-NBDG is the glucose transporter proteins (GLUTs) present in the cell membrane . These proteins facilitate the transport of glucose across the plasma membrane of cells .
Mode of Action
2-NBDG mimics glucose and is taken up by cells through the same transport mechanism as glucose . Once inside the cell, it is phosphorylated by hexokinase and trapped inside . The fluorescence of 2-NBDG allows for the visualization and tracking of glucose uptake, its utilization, and distribution within cells .
Biochemical Pathways
2-NBDG affects the glycolysis pathway. It is taken up by cells and phosphorylated by hexokinase, a key enzyme in the glycolysis pathway . This interaction with hexokinase leads to significant changes in the relative levels of metabolites involved in glycolysis and upregulation of alternative energy-related pathways .
Pharmacokinetics
Like glucose, 2-NBDG is transported according to Michaelis–Menten kinetics . The rate of transport of 2-nbdg is generally slower than glucose due to a lower vmax (maximum rate) . Once taken up, the compound is metabolized to a non-fluorescent derivative .
Result of Action
The uptake of 2-NBDG by cells allows for the visualization of glucose metabolism within the cell . This can be used to monitor the metabolic activity of cells, as cells with higher metabolic activity will take up more 2-NBDG and thus exhibit stronger fluorescence .
Action Environment
The uptake of 2-NBDG is influenced by environmental factors such as temperature and concentration . The fluorescence of 2-NBDG is also environment-sensitive, typically exhibiting maximum excitation/emission at approximately 465/540 nm .
特性
IUPAC Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTFFEUUGHUPQC-ILWYWAAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348102 | |
| Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal | |
CAS RN |
186689-07-6 | |
| Record name | 2-Nbdg | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186689076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NBDG | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NBDG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4F4P486R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















